molecular formula C10H16N2S B13209495 4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine

Cat. No.: B13209495
M. Wt: 196.31 g/mol
InChI Key: QNNSOCQOYIELBJ-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a butan-2-yl-substituted thioamide and a cyclopropylamine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butan-2-yl)-N-(4-nitrophenyl)thiocarbamate
  • 4-(butan-2-yl)-N-(4-methoxyphenyl)thiocarbamate
  • 4-(butan-2-yl)-N-(4-fluorophenyl)thiocarbamate
  • 4-(butan-2-yl)-N-(4-chlorophenyl)thiocarbamate

Uniqueness

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and the presence of both a cyclopropyl and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-butan-2-yl-N-cyclopropyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H16N2S/c1-3-7(2)9-6-13-10(12-9)11-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,11,12)

InChI Key

QNNSOCQOYIELBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CSC(=N1)NC2CC2

Origin of Product

United States

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